molecular formula C11H9BrO B045156 (6-Bromonaphthalen-2-yl)methanol CAS No. 100751-63-1

(6-Bromonaphthalen-2-yl)methanol

Cat. No.: B045156
CAS No.: 100751-63-1
M. Wt: 237.09 g/mol
InChI Key: MAARRMBCEFVKNV-UHFFFAOYSA-N
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Description

(6-Bromonaphthalen-2-yl)methanol: is a chemical compound with the molecular formula C11H9BrO and a molecular weight of 237.09 g/mol . It is used as an intermediate in the synthesis of various pharmaceuticals, including Adapalene, an antiacne agent . The compound is characterized by the presence of a bromine atom attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.

Scientific Research Applications

Chemistry: (6-Bromonaphthalen-2-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is a key intermediate in the synthesis of Adapalene, a medication used to treat acne. Its role in the synthesis of other bioactive molecules is also being explored .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Safety and Hazards

The safety data sheet for “(6-Bromonaphthalen-2-yl)methanol” is not available in the search results. Therefore, specific hazards or safety precautions are not known .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromonaphthalen-2-yl)methanol typically involves the reduction of 6-bromonaphthalene-2-carboxylic acid. One common method includes the use of borane (BH3) in tetrahydrofuran (THF) as a reducing agent. The reaction is carried out at low temperatures (0°C) and then allowed to proceed at ambient temperature for an extended period (16 hours) under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically stored at room temperature in a dry, sealed environment to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: (6-Bromonaphthalen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding naphthylmethanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: 6-Bromonaphthalene-2-carboxylic acid or 6-bromonaphthalene-2-carbaldehyde.

    Reduction: 6-Bromonaphthalen-2-ylmethane.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Comparison with Similar Compounds

  • 6-Bromo-2-naphthylmethanol
  • 2-Naphthalenemethanol, 6-bromo-
  • 6-Bromo-2-(hydroxymethyl)naphthalene

Uniqueness: (6-Bromonaphthalen-2-yl)methanol is unique due to the specific positioning of the bromine atom on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

(6-bromonaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAARRMBCEFVKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541715
Record name (6-Bromonaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100751-63-1
Record name (6-Bromonaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 6-bromo-2-naphthoate (5 g, 18.9 mmol) was dissolved in purified THF (100 mL) under a nitrogen atmosphere, the reaction solution was cooled down to 0° C., and then diisobutyl aluminum hydride (18.9 mL, 1.0M hexane solution) was added thereto. The reaction mixture solution was stirred at room temperature for 3 hours. Sodium bicarbonate (20 mL) was added to the reaction mixture solution, and then the solvent was removed by extraction with water and dichloromethane. The extracted material was dried in vacuum to thereby obtain a white solid (4.3 g, yield: 95%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Yield
95%

Synthesis routes and methods II

Procedure details

To a three-necked flask (5 L) cooled with an ice-bath was added lithium aluminum hydride (40 g, 1.05 mol), and anhydrous THF (500 mL) under nitrogen protection. To this suspension, Methyl 6-bromo-2-naphthoate (141 g, 0.534 mol) dissolved in anhydrous THF (1200 mL) was added dropwise slowly through a dropping funnel. Cooling bath was removed and the reaction mixture was kept under stirring for additional 2 hours. The reaction mixture was cooled with an ice-bath again, and to it was added methanol (150 mL) dropwise carefully until there was no gas release. The mixture was kept under stirring for half an hour and then was acidified with concentrated hydrochloric acid to a PH of about 4. The resulting solid was removed by filtering under reduced pressure and the filtrate was concentrated, and then poured into deionized water (2 L). The resulting precipitate was collected by suction filter, and washed with deionized water, followed by a little ethanol, and dried in vacuum to afford (6-bromonaphthalen-2-yl)methanol (95.4 g).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step Two
Name
Quantity
1200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl-6-bromo-2-naphtoate (25 g, 94.3 mmol) was reduced with lithiumaluminiumhydride (5.36 g, 141.4 mmol) in tetrahydrofuran (200 ml). The crystalline product was recrystallized from ethanol (96%). Yield 15.84 g (70.8%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 6-bromo-2-naphthoate (7.90 g, 28.30 mmol) in 200 mL toluene at −78° C. under an atmosphere of argon was added DIBAL (84.9 mL, 1.0 M in toluene, 84.91 mmol) via transfer needle over 20 minutes. After 1 hour the reaction mixture was quenched with ethyl acetate and the resulting mixture was allowed to warm to RT. The mixture was diluted with ethyl acetate and washed with 1.0 N HCl, water and brine. The organics were dried with magnesium sulfate, filtered and evaporated to give 7.51 g of 6-bromo-2-naphthylmethyl alcohol as a white solid and used without further purification in the oxidation (step c). 1H NMR (300 MHz; CDCl3): δ 4.86 (s, 2H); 7.50 (dd, J1=2.0 Hz, J2=8.0 Hz, 1H); 7.57 (d, J=2.0 Hz, 1H); 7.70 (d, J=9.0 Hz, 1H); 7.75 (d, J=8.0 Hz, 1H); 7.79 (s, 1H); 8.00 (d, J=2.0 Hz, 1H).
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
84.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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